molecular formula C22H21NO4 B11228415 N-(4-acetylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

N-(4-acetylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

Cat. No.: B11228415
M. Wt: 363.4 g/mol
InChI Key: FXDFWYMYFIPXQD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the propanamide linkage: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

    Introduction of the acetylphenyl group: This step may involve Friedel-Crafts acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and methoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-(4-acetylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and methoxyphenyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature can enhance its potential as a drug candidate or functional material by providing specific interactions with biological targets or other molecules.

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C22H21NO4/c1-15(24)16-3-7-18(8-4-16)23-22(25)14-12-20-11-13-21(27-20)17-5-9-19(26-2)10-6-17/h3-11,13H,12,14H2,1-2H3,(H,23,25)

InChI Key

FXDFWYMYFIPXQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)OC

Origin of Product

United States

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